4-(4-hydroxyphenyl)phthalazin-1(2H)-one

Descripción general

Descripción

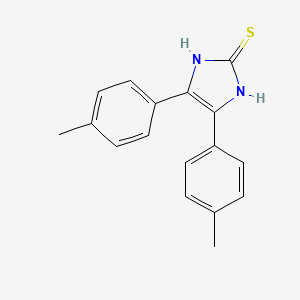

4-(4-hydroxyphenyl)phthalazin-1(2H)-one is a heterocyclic compound that can be synthesized from 2-(4'-Hydroxyphenylbenzoyl)benzoic acid, which is derived from phenolphthalein. This compound is a precursor for high molecular weight linear polymers that exhibit high thermal stability and are used in various applications due to their thermooxidative stability and high glass transition temperatures (Tg's) .

Synthesis Analysis

The synthesis of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one involves the reaction of phenolphthalein with hydroxylamine to produce 2-(4'-Hydroxyphenylbenzoyl)benzoic acid, followed by treatment with hydrazine to form the phthalazinone compound in high yield. This compound can further react with 4,4-difluorobenzophenone or 4,4'-difluorodiphenyl sulfone to yield polymers under conventional synthesis conditions for poly(aryl ether)s .

Molecular Structure Analysis

The molecular structure of related phthalazinone derivatives has been elucidated using various spectroscopic techniques, including NMR. For instance, the structure of an unsymmetrical heterocyclic diamine derivative of phthalazinone was confirmed using 1H and 13C NMR spectroscopy, supported by two-dimensional techniques such as HMBC, HMQC, and ROESY . The lactam form of 4-(4-hydroxyphenyl)phthalazin-1(2H)-one was identified as the only detectable form in a polymer derived from its reaction with bis(4-fluorophenyl)sulfone .

Chemical Reactions Analysis

Phthalazinone derivatives can undergo various chemical reactions, including condensation reactions to form novel derivatives with potential antimicrobial activity . The anodic ring-opening reaction of a phthalazinone derivative has been studied, leading to the formation of methyl o-(α-methoxy and α-cyano) benzyl substituted benzoates, some of which are novel compounds . Additionally, the compound can be used to synthesize polymers with O-C and N-C linkages, which are of interest due to their stability and high Tg's .

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalazinone derivatives are influenced by their molecular structure. For example, the presence of a hydroxymethyl group in 4-hydroxymethyl-1(2H)-phthalazinone derivatives has been associated with inhibitory effects on platelet aggregation and edematous arterial reaction, indicating potential pharmacological applications . The crystal structure of 2-phenyl-4-hydroxyphthalazin-1-one has been determined, revealing a lactim–lactam structure and providing insights into the molecular arrangement and hydrogen bonding patterns .

Aplicaciones Científicas De Investigación

-

Antibacterial Research

- Summary of Application : The compound has been used in the design and synthesis of new sulfonamides with antibacterial properties .

- Methods of Application : The compound is used as a part of the molecular modifications to overcome sulfonamide resistance and identify new drug candidates .

- Results : The modified sulfonamides were selectively effective against various Staphylococcus aureus strains .

-

Polymer Chemistry

- Summary of Application : The compound has been used in the synthesis of poly(arylene ether ketone)s .

- Methods of Application : The compound is used in the click chemistry of 4,4′-bis (azidomethyl) diphenyl ketone (BADPK) and bisethynyl compounds (BEAE1-5) .

- Results : The resulting polymers exhibited good solubility in highly polar solvents, reasonable molecular weights, and good thermal stability .

-

High-Performance Engineering Plastics

- Summary of Application : This compound has been used in the development of new heterocyclic high-performance engineering plastics .

- Methods of Application : The compound is introduced into the polymer system to develop high-temperature resistant and soluble resins with a twisted non-coplanar heterocyclic structure .

- Results : The resulting polymers have been applied in various fields such as aerospace, automobile, electronics, and power fields, such as high-temperature coating, toughening agents, separation membranes, and fibers .

-

Heat-Resistant Self-Lubricating Wear-Resistant Composite Materials

- Summary of Application : The compound has been used in the preparation of a series of new high-temperature self-lubricating wear-resistant composite materials .

- Methods of Application : The compound is used in the preparation of friction materials, with a friction coefficient as low as 0.06, which is comparable to polytetrafluoroethylene (PTFE), but the wear coefficient is one order of magnitude lower than PTFE .

- Results : Various sealing rings, compressor slides, valve plates, high-speed bearings, shaft sleeves, etc., made from this material have been sold to domestic and foreign users .

-

High-Temperature Special Insulating Paints and Coatings

- Summary of Application : The compound has been used in the preparation of high-temperature special insulating paints and coatings .

- Methods of Application : The compound is used in the preparation of insulating paints for heating oilfield cables, which can be used at temperatures up to 250°C, and the breakdown voltage can reach ten thousand volts .

- Results : The insulating paint prepared from this compound has excellent radiation resistance and resistance to wet heat deliquescence .

-

High-Temperature High-Efficiency Separation Membranes

- Summary of Application : The compound has been used in the preparation of high-temperature high-efficiency separation membranes .

- Methods of Application : The compound is used in the preparation of separation membranes for various gas separations, industrial wastewater treatment, and seawater desalination .

- Results : The separation membranes made from this compound can be used at temperatures up to 150°C, and their separation performance is better than that of currently widely used polysulfone membranes and cellulose membranes .

Safety And Hazards

The safety information for “4-(4-hydroxyphenyl)phthalazin-1(2H)-one” includes several precautionary statements. For example, it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It should not be breathed in and contact with eyes, skin, or clothing should be avoided . It should be used only outdoors or in a well-ventilated area .

Direcciones Futuras

One of the papers retrieved mentions the use of “4-(4-hydroxyphenyl)phthalazin-1(2H)-one” in the study of the effects of the structure of phthalazinone’s side-group on the properties of PPEKs resin . This suggests that “4-(4-hydroxyphenyl)phthalazin-1(2H)-one” could have potential applications in material science and organic synthesis.

Propiedades

IUPAC Name |

4-(4-hydroxyphenyl)-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)16-15-13/h1-8,17H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLHOKOTRWUGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00419991 | |

| Record name | 4-(4-hydroxyphenyl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-hydroxyphenyl)phthalazin-1(2H)-one | |

CAS RN |

152594-70-2 | |

| Record name | 4-(4-hydroxyphenyl)phthalazin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00419991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B1299545.png)

![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1299568.png)

![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)